

eravacycline safety profile vs other tetracycline class antibiotics

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Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

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Comparative Profile of Tetracycline Antibiotics

Feature	Eravacycline	Tigecycline	Omadacycline	Doxycycline	Minocycline
Generation	Third (Fluorocycline) [1]	Third (Glycylcycline) [1] [2]	Third (Aminomethylcycline) [1]	Second [1]	Second [1]
Approval Date	2018 [3] [4]	2005 [1] [5]	2018 [1]	1967 [1]	1971 [5]
Primary Indication	Complicated Intra-Abdominal Infections (cIAI) [3] [4]	cIAI, Skin Infections [6] [2]	Community-Acquired Bacterial Pneumonia, Skin Infections [1]	Broad, including atypical pathogens [2]	Broad, including acne [2]
Common Adverse Effects	Infusion site reactions, nausea, vomiting [3] [4]	Nausea, vomiting [6] [5]	Information missing	Gastrointestinal disorders [5]	Skin and subcutaneous tissue disorders, GI disorders [5]
Serious Class-	Tooth discoloration,	Tooth discoloration,	Information missing	Tooth discoloration,	Tooth discoloration,

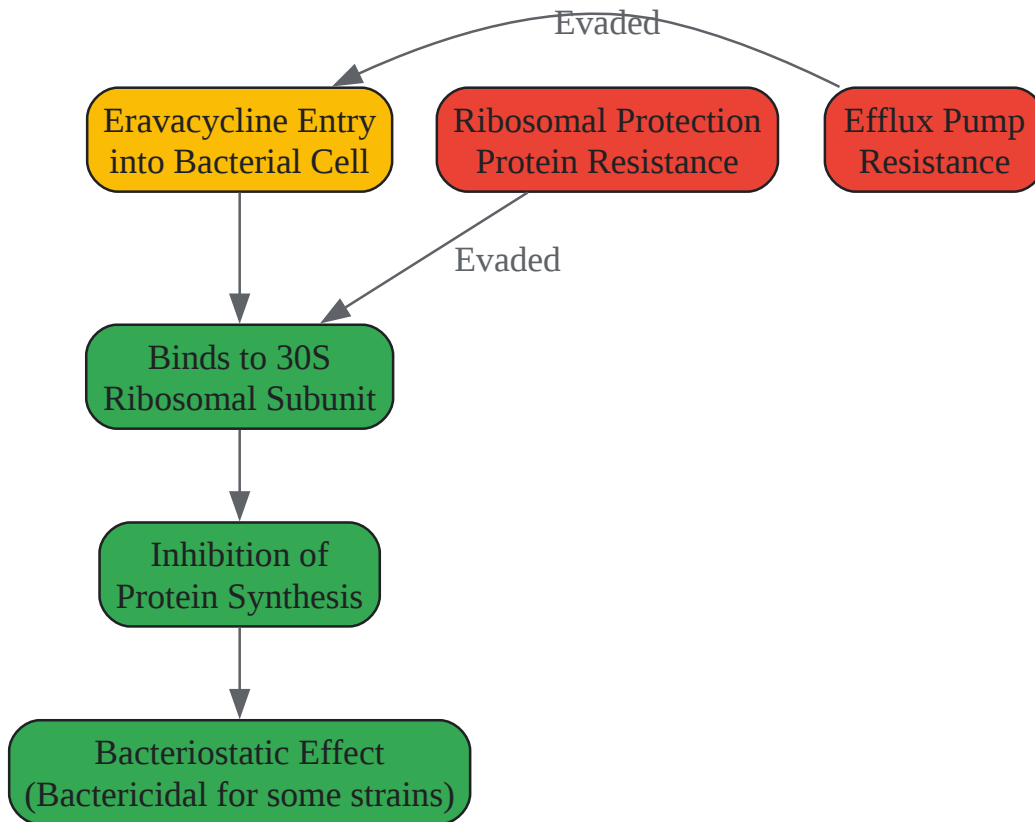
Feature	Eravacycline	Tigecycline	Omadacycline	Doxycycline	Minocycline
Wide Warnings	bone growth inhibition, Clostridium difficile-associated diarrhea, hypersensitivity [3]	bone growth inhibition, increased mortality risk, pancreatitis [5] [2]		photosensitivity, intracranial hypertension [2]	photosensitivity, drug reaction with eosinophilia and systemic symptoms (DRESS), autoimmune disorders [5]
Pregnancy Category	Category B (No proven risk in humans) [6]	Information missing	Information missing	Category D (Evidence of human fetal risk) [2]	Category D (Evidence of human fetal risk) [2]

Mechanism of Action and Resistance

Eravacycline, like all tetracyclines, is a protein synthesis inhibitor. It binds reversibly to the **16S rRNA of the bacterial 30S ribosomal subunit**, preventing the attachment of aminoacyl-tRNA and inhibiting protein synthesis [1] [2]. This action is typically **bacteriostatic** [1].

- **Structural Advantages:** Eravacycline is a fully synthetic **fluorocycline**. Its key structural differentiators are a **fluorine atom at the C-7 position** and a **pyrrolidinoacetamido group at the C-9 position** on the tetracycline D-ring [1] [4]. These modifications allow it to evade the two major tetracycline resistance mechanisms: **ribosomal protection** and **efflux pumps** [1] [4].
- **In Vitro Potency:** Eravacycline demonstrates a **tenfold higher affinity for ribosomal binding** than tetracycline and often shows **two- to fourfold lower MIC90 values** (minimum inhibitory concentration) against common pathogens compared to tigecycline [4]. While bacteriostatic against many organisms, it has shown **in vitro bactericidal activity** against strains of *Escherichia coli*, *Klebsiella pneumoniae*, and *Acinetobacter baumannii* [3] [4].

The following diagram illustrates eravacycline's mechanism and the resistance pathways it overcomes.



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Insights from Clinical Trials and Post-Marketing Data

The safety profile of eravacycline is primarily defined by its phase 3 clinical trials and post-marketing experience.

- **Clinical Trial Efficacy:** In two pivotal phase 3 trials (IGNITE1 and IGNITE2), intravenous eravacycline was **non-inferior** to ertapenem and meropenem for treating cIAI in adults, with similar clinical cure rates at the test-of-cure visit [4].
- **Common Adverse Events:** In clinical trials, the most common adverse reactions ($\geq 3\%$) were **infusion site reactions, nausea, and vomiting** [3] [4]. These were mostly mild to moderate in severity [4].
- **Comparative Tolerability:** A large pharmacovigilance study of pediatric data (which can inform class-wide safety) found that minocycline was associated with more frequent and severe adverse events (e.g., DRESS syndrome) compared to doxycycline [5]. Eravacycline's profile is considered favorable compared to tigecycline, which carries a **boxed warning for an increased risk of all-cause mortality** [5] [4].

Serious Adverse Reactions and Warnings

Despite its overall acceptable tolerability, eravacycline carries important warnings consistent with the tetracycline class [3]:

- **Use during tooth development** (pregnancy last half, infancy, childhood to age 8 years) can cause permanent **tooth discoloration** (yellow-gray-brown) and reversible **inhibition of bone growth**.
- **Clostridium difficile-Associated Diarrhea (CDAD)**: Ranging from mild diarrhea to fatal colitis, which can occur after antibiotic use.
- **Potential for similar reactions to other tetracyclines**: Although not always observed with eravacycline, warnings include **photosensitivity**, **pseudotumor cerebri** (benign intracranial hypertension), and **antianabolic action** leading to increased BUN, azotemia, and pancreatitis.

For researchers, the key takeaways are:

- **Eravacycline offers a potent, broad-spectrum option** with a well-characterized and manageable common adverse event profile.
- Its **structural innovations effectively overcome common tetracycline resistance** mechanisms.
- It requires **vigilance for serious tetracycline-class adverse effects**, particularly in vulnerable populations.

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